molecular formula C8H10BFO3 B1466424 2-Fluoro-6-methoxy-3-methylphenylboronic acid CAS No. 1451392-12-3

2-Fluoro-6-methoxy-3-methylphenylboronic acid

Cat. No. B1466424
CAS RN: 1451392-12-3
M. Wt: 183.97 g/mol
InChI Key: RHODPGLYWAVVBN-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various reactions, particularly in the Suzuki coupling .


Synthesis Analysis

While specific synthesis methods for 2-Fluoro-6-methoxy-3-methylphenylboronic acid were not found, boronic acids are typically synthesized through a process known as metal-catalyzed borylation . This involves the reaction of an aryl halide with a boron reagent in the presence of a metal catalyst .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-6-methoxyphenylboronic acid is C7H8BFO3 . It contains a boron atom bonded to two hydrogens and one oxygen atom, a fluorine atom, and a methoxy group attached to the phenyl ring .


Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-6-methoxyphenylboronic acid, are known for their use in Suzuki coupling reactions . They can also be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .


Physical And Chemical Properties Analysis

The melting point of 2-Fluoro-6-methoxyphenylboronic acid is between 117-122 °C . Its molecular weight is 169.95 .

Scientific Research Applications

Fluorescent Labeling and Analytical Applications

The development of novel fluorophores with strong fluorescence across a wide pH range in aqueous media has significant implications for biomedical analysis. For instance, the synthesis and application of certain fluorophores derived from related chemical structures have demonstrated strong fluorescence stability under various conditions, making them suitable for use as fluorescent labeling reagents in the analysis of carboxylic acids (Hirano et al., 2004).

Synthesis of Fluorinated Heterocyclic Compounds

The versatility of 2-fluoroacrylic building blocks, including derivatives of 2-fluoro-6-methoxy-3-methylphenylboronic acid, for the synthesis of fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, has been demonstrated. This highlights the role of such compounds in facilitating diverse synthetic routes and producing a variety of biologically active molecules (Shi, Wang, & Schlosser, 1996).

Exploration of Fluorescence Quenching Mechanisms

Investigations into the fluorescence quenching mechanisms of boronic acid derivatives, including studies on similar structures, have provided insights into the interactions and quenching dynamics of these compounds in the presence of quenchers like aniline. Such research contributes to a deeper understanding of the photophysical properties of boronic acids (Geethanjali, Nagaraja, & Melavanki, 2015).

Antifungal Activities

The antifungal properties of formylphenylboronic acids, through studies on closely related molecules, underscore the potential of boronic acids, including this compound derivatives, in developing new antifungal agents. This research has identified specific structural features that influence antifungal activity, paving the way for the design of novel antifungal drugs (Borys et al., 2019).

Development of New Synthetic Methods

The synthesis of complex molecules often requires innovative approaches. Research into new synthetic methods, including the use of boronic acids in cross-coupling reactions, highlights the importance of compounds like this compound in advancing synthetic chemistry. Such studies not only expand the toolkit available to chemists but also enable the efficient synthesis of novel compounds with potential applications in various industries (Chen et al., 2016).

properties

IUPAC Name

(2-fluoro-6-methoxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHODPGLYWAVVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234763
Record name B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451392-12-3
Record name B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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